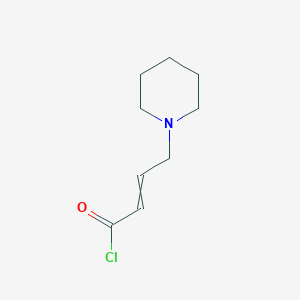
Benzoic acid, 3-(2-phenylhydrazino)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3-(2-phenylhydrazino)-, ethyl ester: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoic acid moiety substituted with a 2-phenylhydrazino group and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3-(2-phenylhydrazino)-, ethyl ester typically involves the esterification of benzoic acid derivatives with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where benzoic acid is reacted with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient catalytic processes. These processes often utilize continuous flow reactors and advanced catalysts to achieve higher yields and purity. The use of photochemical strategies has also been explored for the synthesis of ester derivatives, involving single electron transfer or energy transfer mechanisms .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzoic acid, 3-(2-phenylhydrazino)-, ethyl ester can undergo oxidation reactions, where the hydrazino group is oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products:
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzoic acid, 3-(2-phenylhydrazino)-, ethyl ester is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and azo dyes.
Biology: In biological research, this compound is used to study the effects of hydrazino and ester functional groups on biological systems. It is also investigated for its potential as a biochemical probe.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its hydrazino group is of interest for developing drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals. Its unique structure makes it valuable for creating specialized materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3-(2-phenylhydrazino)-, ethyl ester involves its interaction with molecular targets through its hydrazino and ester functional groups. The hydrazino group can form hydrogen bonds and participate in redox reactions, while the ester group can undergo hydrolysis to release benzoic acid and ethanol. These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparación Con Compuestos Similares
Benzoic acid, ethyl ester: Lacks the hydrazino group, making it less reactive in certain chemical reactions.
Benzoic acid, 2-(2-phenylhydrazino)-, ethyl ester: Similar structure but with the hydrazino group at a different position, leading to different reactivity and applications.
Phenylhydrazine: Contains the hydrazino group but lacks the ester functionality, limiting its use in esterification reactions.
Uniqueness: Benzoic acid, 3-(2-phenylhydrazino)-, ethyl ester is unique due to the presence of both hydrazino and ester functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable for diverse applications in research and industry.
Propiedades
Número CAS |
102536-01-6 |
|---|---|
Fórmula molecular |
C15H16N2O2 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
ethyl 3-(2-phenylhydrazinyl)benzoate |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-15(18)12-7-6-10-14(11-12)17-16-13-8-4-3-5-9-13/h3-11,16-17H,2H2,1H3 |
Clave InChI |
RAFXVKIDGAVMRN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CC=C1)NNC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-4-[(3,6-diiodocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14077817.png)

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester](/img/structure/B14077842.png)

![[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;iodide](/img/structure/B14077855.png)

![5,7-dimethyl-2-(2-prop-2-enoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B14077865.png)
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide](/img/structure/B14077871.png)


![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077883.png)



